Chromium(3+);acetate;hydroxide
Description
Overview of Chromium Coordination Chemistry with Organic Ligands
The coordination chemistry of chromium(III) with organic ligands is a vast and well-studied field. The Cr(III) ion, with its d³ electron configuration, typically forms kinetically robust octahedral complexes, a stability that has made it a cornerstone in the study of coordination compounds. researchgate.netwikipedia.org This inherent stability allows for the formation of a wide array of complexes with various organic ligands. These ligands can coordinate to the chromium center through different donor atoms, most commonly oxygen and nitrogen.
The nature of the organic ligand plays a crucial role in determining the properties and reactivity of the resulting chromium(III) complex. For instance, the reaction of chromium(II) precursors with ligands like 2,2'-bipyridine (B1663995) can lead to the formation of Cr(III) complexes containing redox-active ligands. acs.org The electronic structure and magnetic properties of these complexes are of significant fundamental interest. researchgate.netacs.org
Researchers have successfully synthesized and characterized chromium(III) complexes with a variety of organic molecules, including:
N-heterocyclic compounds like nicotinic acid. researchgate.net
Carboxylates such as citrate. researchgate.net
Natural flavonoids like chrysin. nih.gov
Polypyridyl ligands. rsc.org
The specific ligand environment around the Cr(III) ion has a profound impact on the biological activity and bioavailability of the chromium complex. nih.gov The use of different organic ligands allows for the fine-tuning of the electronic and steric properties of the resulting coordination compounds, leading to applications in areas such as catalysis and materials science. nih.govrsc.org
Significance of Polynuclear Chromium(III) Carboxylates
Polynuclear chromium(III) carboxylates are a noteworthy class of coordination compounds characterized by the presence of multiple chromium ions bridged by carboxylate ligands, such as acetate (B1210297). These complexes have garnered significant interest due to their intriguing molecular structures and magnetic properties. researchgate.netnih.govhuji.ac.ilosti.gov A common structural motif in basic chromium carboxylates is the trinuclear cation, [Cr₃O(O₂CR)₆(H₂O)₃]⁺, which features a central oxo ligand bridging three chromium(III) ions. wikipedia.org This same fundamental structure is also observed for iron and manganese. wikipedia.org
The significance of these polynuclear complexes extends to practical applications. They are utilized commercially as mordants in the textile industry for dyeing and printing, in tanning processes, and as catalysts for various chemical reactions, including olefin polymerization. researchgate.netnih.govnih.gov For example, basic chromium acetates are employed to fix certain dyes in fabrics and are also used in the production of organic chromium dyes. nih.gov
Furthermore, research has revealed the existence of even larger, more complex polynuclear chromium carboxylates. For instance, refluxing an aqueous solution of the trinuclear "basic" chromium acetate can lead to the formation of a novel cyclic octanuclear complex, [Cr₈(OH)₁₂(OAc)₁₂]. nih.govhuji.ac.ilosti.gov This octanuclear structure consists of eight Cr(III) ions in a ring, bridged by a combination of hydroxo and acetato ligands. nih.govhuji.ac.ilosti.gov The study of such complex structures provides valuable insights into the self-assembly processes in chromium chemistry and their potential for creating new materials with unique magnetic and catalytic properties. researchgate.net
Nomenclature and Structural Ambiguity of Chromium(III) Acetate Hydroxide (B78521)
The nomenclature and structural representation of chromium(III) acetate hydroxide are marked by considerable complexity and ambiguity. The compound is often referred to by a variety of names, including "basic chromium acetate," "chromium acetate, basic," and "chromic acetate." wikipedia.orgalfa-chemistry.comamericanelements.com This variety in naming reflects the intricate and often ill-defined nature of the substance. Commercial chromium(III) acetate is not a single, simple compound but rather a mixture of different polynuclear species. researchgate.net
Structurally, the situation is equally complex. While the formula Cr₃(OH)₂(CH₃COO)₇ is often used, this is a simplification. americanelements.com One of the most well-characterized species within "basic chromium acetate" is the trinuclear cation [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺. wikipedia.org In this structure, three octahedral Cr(III) centers are linked by a central oxygen atom and six bridging acetate ligands. wikipedia.org
However, other structural forms exist. One reported coordination complex has the formula [Cr₂(OH)₃(OAc)₃]₄, which is described as a tetramer of binuclear subunits linked by acetate and hydroxide ligands. wikipedia.org Further complicating matters, ion-exchange chromatography of commercial chromium(III) acetate samples has revealed the presence of several different species, including the aforementioned [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ and other charged purple complexes, as well as neutral violet complexes like [Cr₈(OH)₈(O₂CCH₃)₁₆]. researchgate.net The molecular formula is sometimes given as C₁₄H₃₂Cr₃O₁₆, which appears to be a hydrated form. nih.govnih.gov This structural diversity arises from the various ways that acetate and hydroxide ions can bridge multiple chromium centers, leading to a range of polynuclear complexes in aqueous solutions. onepetro.org
Historical Context of Research on Basic Chromium(III) Acetates
Research into basic chromium(III) acetates has a long history, with interest in these compounds dating back over a century. The original procedure for preparing what is commonly known as basic chromium acetate was published in 1909. wikipedia.org Since then, these salts have continuously attracted the attention of chemists due to their distinctive structures and colorful nature. wikipedia.org
Early applications of these compounds were primarily in the dyeing and tanning industries, where they were used as mordants. nih.govnih.gov The term "basic" was used to describe these chromium acetates to distinguish them from the simple, neutral chromium(III) acetate, for which there is little evidence of its existence without an oxo or hydroxo ligand. wikipedia.org
Throughout the 20th century, research focused on understanding the complex nature of these compounds in solution. A journal article from as early as 1937 discussed the behavior of chromium acetate in qualitative analysis, indicating a long-standing effort to characterize these substances. acs.org Later studies in the late 20th and early 21st centuries employed more advanced analytical techniques, such as ion-exchange chromatography and X-ray crystallography, to unravel the complex mixture of polynuclear species present in commercial chromium acetate. nih.govhuji.ac.ilresearchgate.net These investigations led to the characterization of the well-known trinuclear oxo-centered complex and the discovery of larger cyclic structures, such as the octanuclear complex. nih.govhuji.ac.ilwikipedia.org The complex chemistry of chromium is a subject of ongoing research to fully understand the mechanisms of change that chromium(III) acetate undergoes in aqueous solutions. researchgate.netonepetro.org
Structure
2D Structure
Properties
Molecular Formula |
C2H4CrO3+ |
|---|---|
Molecular Weight |
128.05 g/mol |
IUPAC Name |
chromium(3+);acetate;hydroxide |
InChI |
InChI=1S/C2H4O2.Cr.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;/p-2 |
InChI Key |
KNVBPUFDKSKOFA-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].[OH-].[Cr+3] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes for Chromium Iii Acetate Hydroxide
Reduction-Based Synthetic Approaches from Chromium(VI) Precursors
The initial step is the reduction of an aqueous solution of a Cr(VI) compound. This is typically carried out in an acidic medium, which facilitates the reduction process. acs.org Common reducing agents include sulfur dioxide (SO₂) and simple alcohols like ethanol (B145695) (C₂H₅OH). prepchem.com
Using Sulfur Dioxide: When SO₂ is bubbled through a solution of potassium dichromate, the solution's color changes from orange-yellow to a pure green, indicating the complete reduction to Cr(III). prepchem.com The excess SO₂ is subsequently removed by boiling the solution.
Using Ethanol: Alternatively, the reduction can be achieved by adding ethanol to a Cr(VI) solution acidified with a strong acid, such as hydrochloric acid. The mixture is then boiled to remove the oxidation product, acetaldehyde, and any unreacted alcohol. prepchem.com
Once the Cr(III) salt solution is obtained, the next step is the precipitation of chromium(III) hydroxide (B78521). This is accomplished by carefully adding a base, typically concentrated ammonia (B1221849) water, to the heated solution. prepchem.com It is crucial to avoid a large excess of ammonia to prevent the formation of soluble chromium ammine complexes. prepchem.com The resulting gelatinous precipitate of chromium(III) hydroxide is then filtered and washed thoroughly with hot water to remove soluble byproducts. prepchem.com
In the final stage, the moist, freshly precipitated chromium(III) hydroxide is dissolved in glacial acetic acid. prepchem.com Evaporation of this solution yields the chromium(III) acetate (B1210297) hydroxide product. prepchem.com The variability in the amount of water and the extent of hydrolysis during this final step contributes to the complex nature of the final product.
| Method | Cr(VI) Precursor | Reducing Agent | Key Steps | Reference |
| Sulfur Dioxide Reduction | Potassium Dichromate or Chromium(VI) Oxide | Sulfur Dioxide (SO₂) | 1. Reduction in aqueous solution. 2. Precipitation of Cr(OH)₃ with ammonia. 3. Reaction with acetic acid. | prepchem.com |
| Alcohol Reduction | Potassium Dichromate or Chromium(VI) Oxide | Ethanol (in HCl) | 1. Reduction in acidified solution. 2. Precipitation of Cr(OH)₃ with ammonia. 3. Reaction with acetic acid. | prepchem.com |
Hydrolysis-Condensation Synthesis of Polynuclear Species
The formation of chromium(III) acetate hydroxide is fundamentally a process of hydrolysis and condensation. In aqueous solutions, the chromium(III) ion, typically present as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, undergoes hydrolysis, where water molecules coordinated to the chromium ion act as acids, releasing protons. nih.gov This process is highly dependent on pH. nih.govonepetro.org
As the pH of a chromium(III) solution is raised above ~3-4, hydrolysis becomes significant, leading to the formation of hydroxo- and dihydroxo-bridged polynuclear complexes. nih.gov This polymerization process, known as olation, involves the formation of M-OH-M bridges. In the presence of acetate ions, these can co-ligate with the chromium centers, leading to the formation of complex structures where chromium ions are bridged by both hydroxide and acetate groups. diva-portal.org
A well-known example of a polynuclear chromium acetate complex is the trinuclear cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. researchgate.net This and similar structures are formed through hydrolysis and condensation reactions. With further increases in pH or upon heating, these smaller clusters can aggregate to form larger, more complex polynuclear species, such as the cyclic octanuclear complex [Cr₈(OH)₈(O₂CCH₃)₁₆]. researchgate.net Continued hydrolysis, where hydroxyl groups progressively replace acetate ligands, ultimately leads to the precipitation of insoluble chromium(III) hydroxide. onepetro.orgscribd.com
The sequence can be summarized as:
Hydrolysis: [Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺
Olation (Dimerization): 2[Cr(H₂O)₅(OH)]²⁺ → [(H₂O)₄Cr(μ-OH)₂Cr(H₂O)₄]⁴⁺ + 2H₂O
Further Condensation & Acetate Coordination: Formation of larger oligo- and polymers with both hydroxo and acetate bridging ligands. nih.govdiva-portal.org
These reactions illustrate that "chromium(III) acetate hydroxide" is not a single species but rather an intermediate point along a continuum of hydrolysis and polymerization products.
Role of Reaction Conditions in Product Formation (e.g., pH, Temperature, Reactant Ratios)
The specific structure and composition of the resulting chromium(III) acetate hydroxide complex are critically dependent on the reaction conditions. The interplay between pH, temperature, and reactant concentrations dictates the kinetics and thermodynamics of the synthesis, steering the reaction towards different products.
pH: The pH of the solution is arguably the most critical parameter.
Below pH 3-4: Chromium(III) exists primarily as mononuclear hydrated ions. nih.gov
pH 4-5: Hydrolysis and polymerization begin, leading to the formation of polynuclear species. nih.gov This is a typical pH range for synthesizing many acetate-hydroxide complexes.
Above pH 5: The solubility of chromium(III) decreases sharply, and extensive precipitation of chromium(III) hydroxide or highly condensed acetate hydroxide species occurs. nih.gov
pH 7-10: The rate of precipitation from chromium acetate solutions increases significantly as pH rises within this range. onepetro.org An induction period precedes precipitation, which shortens dramatically at higher pH values. onepetro.org For instance, at 25°C, the induction period can decrease from 1,200 minutes at pH 7 to under 200 minutes at pH 10. onepetro.org
Temperature: Temperature influences the rate of both hydrolysis and precipitation.
Increased Temperature: Higher temperatures accelerate the rate of precipitation and shorten the induction period. onepetro.orgonepetro.org For example, increasing the temperature from 25°C to 45°C significantly increases the precipitation rate. onepetro.org
Controlled Temperature: Some synthetic procedures specify a narrow temperature range to obtain a product with desired properties, such as high solubility. One patented method for producing highly soluble chromium hydroxide requires the reaction temperature to be maintained between 0°C and 50°C to prevent the formation of insoluble aggregates. google.com
Reactant Ratios: The molar ratio of acetate to chromium (OAc/Cr) has a significant effect on the stability of the complexes in solution.
Higher Acetate Concentration: An increased concentration of acetate ions can delay the onset of precipitation. onepetro.orgonepetro.org The acetate ligands compete with hydroxide ions for coordination sites on the chromium centers, slowing down the hydrolysis and condensation reactions that lead to insoluble products.
The following table summarizes the influence of these key parameters:
| Parameter | Effect | Typical Conditions & Outcomes | References |
| pH | Controls hydrolysis, polymerization, and precipitation. | < 4: Mononuclear species. 4-5: Polynuclear complexes form. > 7: Rapid precipitation. | nih.govonepetro.orgonepetro.org |
| Temperature | Affects reaction and precipitation rates. | Higher temp accelerates precipitation. Controlled temps (e.g., 10-40°C) can yield more soluble products. | onepetro.orggoogle.com |
| OAc/Cr Ratio | Influences solution stability and precipitation kinetics. | Higher ratios delay precipitation by stabilizing soluble complexes. | onepetro.orgonepetro.org |
Comparison of Synthetic Pathways and Resultant Complex Variabilities
The different synthetic methodologies for chromium(III) acetate hydroxide lead to products with considerable structural and compositional variability. Commercial chromium(III) acetate itself is often described as an ill-defined mixture of compounds rather than a single, pure substance. researchgate.net
Reduction from Cr(VI) vs. Direct Synthesis/Hydrolysis: The reduction-based pathway provides a method for producing Cr(III) salts from readily available but toxic Cr(VI) precursors. prepchem.com This route typically involves the intermediate formation and isolation of chromium(III) hydroxide, which is then reacted with acetic acid. The final product's nature depends heavily on the conditions of the final dissolution and evaporation step.
Direct synthesis, such as reacting chromium(III) oxide with acetic acid or the controlled hydrolysis of a simple chromium(III) salt in the presence of acetate, offers an alternative. These methods directly target the formation of polynuclear complexes through hydrolysis and condensation.
The key distinction lies in the control over the final product. Both pathways can lead to a mixture of species. Ion-exchange chromatography of commercial chromium(III) acetate samples has revealed the presence of multiple components, including the well-known trinuclear cation [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ alongside other charged and neutral polynuclear complexes. researchgate.net
Resultant Complex Variabilities: The term "Chromium(III) acetate hydroxide" can refer to a range of compounds with varying numbers of chromium atoms and different ratios of acetate and hydroxide ligands. Studies have identified and characterized various structures, including:
Trinuclear Cations: [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺, a common motif where an oxygen atom is at the center of a triangle of chromium atoms. acs.orgresearchgate.net
Hexanuclear Complexes: A cyclic, hexanuclear compound, [Cr₆(OH)₁₀(O₂CCH₃)₆(H₂O)₄]²⁺, has been isolated from heated aqueous solutions of trinuclear chromium acetate. researchgate.net
Octanuclear Complexes: A neutral, cyclic octanuclear complex, [Cr₈(OH)₈(O₂CCH₃)₁₆], has been found to crystallize from aqueous solutions of commercial chromium acetate. researchgate.net
This inherent variability means that the properties and reactivity of a "chromium(III) acetate hydroxide" sample can differ significantly depending on its specific synthetic history. The conditions of its preparation—pH, temperature, reactant ratios, and even aging time—all leave an imprint on the final distribution of polynuclear species in the product. researchgate.netnih.govonepetro.org
Structural Elucidation and Advanced Characterization of Chromium Iii Acetate Hydroxide Complexes
Experimental Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure, bonding, and electronic properties of chromium(III) acetate (B1210297) hydroxide (B78521) complexes. Each technique provides a unique window into the complex's nature, and a combination of these methods is often required for a complete picture.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and probing the coordination environment of the acetate and hydroxide ligands in chromium(III) acetate hydroxide complexes. The vibrational frequencies of the carboxylate group (COO⁻) of the acetate ligand are particularly sensitive to its coordination mode.
Key vibrational bands and their assignments in the analysis of these complexes include:
Asymmetric and Symmetric COO⁻ Stretching: The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group provide insight into its binding mode (ionic, unidentate, bidentate, or bridging). researchgate.netoptica.org For instance, a larger separation (Δν = νₐₛ - νₛ) between these two bands compared to the free acetate ion is indicative of unidentate coordination, while a smaller separation suggests bidentate or bridging coordination.
Cr-O Stretching: The low-frequency region of the IR spectrum reveals vibrations associated with the chromium-oxygen bonds. A band observed around 661 cm⁻¹ can be attributed to the Cr-O bond stretching in chromium acetate. researchgate.net The presence of a µ₃-O-Cr₃ cage, a common structural motif in these complexes, gives rise to distinctive vibrational features. acs.org
O-H Vibrations: The presence of hydroxide ligands and coordinated water molecules is confirmed by characteristic O-H stretching and bending vibrations, typically observed in the regions of 3600-3750 cm⁻¹ and around 1600 cm⁻¹, respectively. researchgate.net
The table below summarizes typical IR vibrational frequencies observed for chromium acetate complexes.
| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |
| Asymmetric COO⁻ Stretching (νₐₛ) | ~1550 - 1610 | Indicates the nature of the carboxylate coordination. |
| Symmetric COO⁻ Stretching (νₛ) | ~1415 - 1450 | Used in conjunction with νₐₛ to determine the coordination mode. |
| C-H Stretching and Bending | ~1300 - 1400, ~2900 | Confirms the presence of the acetate methyl group. researchgate.net |
| Cr-O Stretching | ~660 - 730 | Provides direct evidence of the chromium-oxygen bond. researchgate.net |
| O-H Stretching (hydroxide/water) | ~3600 - 3750 | Confirms the presence of hydroxide or water ligands. researchgate.net |
This table is based on data from multiple sources and represents typical ranges.
UV-Vis spectroscopy is employed to study the d-d electronic transitions of the chromium(III) ion and to monitor changes in the speciation of chromium(III) acetate hydroxide in solution. tandfonline.comlibis.be The d³ electronic configuration of Cr(III) in an octahedral ligand field gives rise to three spin-allowed transitions from the ⁴A₂g ground state to the ⁴T₂g, ⁴T₁g(F), and ⁴T₁g(P) excited states. prepp.in
The absorption spectra of aqueous solutions of chromium(III) acetate hydroxide typically show two main absorption bands in the visible region. tandfonline.comresearchgate.net For example, aqueous solutions of Cr(III) acetate hydroxide have been observed to exhibit changes in their UV-Vis spectra over time, which can be influenced by factors such as temperature and concentration. tandfonline.comlibis.be These changes are often associated with hydrolysis and alterations in the coordination sphere of the chromium ion. tandfonline.com The position and intensity of these bands are sensitive to the ligand environment around the chromium center. For instance, the substitution of water molecules by other ligands can cause a noticeable shift in the absorption maxima. researchgate.net
The following table presents typical UV-Vis absorption maxima for Cr(III) complexes in aqueous solution.
| Transition | Wavelength (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| ⁴A₂g → ⁴T₂g | ~570 - 630 | ~10 - 100 |
| ⁴A₂g → ⁴T₁g(F) | ~400 - 450 | ~10 - 100 |
| Charge Transfer (Ligand to Metal) | < 300 | > 1000 |
This table provides general ranges for octahedral Cr(III) complexes.
The kinetics of the changes in the UV-Vis spectra can be used to study the stability and transformation of different chromium species in solution. libis.betandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, provides valuable information about the ligand environment and the dynamics of chromium(III) acetate hydroxide complexes in solution. Due to the paramagnetic nature of Cr(III), the NMR signals of nearby nuclei are often broadened and shifted.
¹H NMR: In ¹H NMR spectra of chromium(III) acetate solutions, the resonance of the acetate protons is influenced by the paramagnetic Cr(III) center. libis.be The changes in the transverse relaxation time (T₂) of water protons can be monitored to follow the hydrolysis and gelation processes involving chromium(III) acetate complexes. tandfonline.comtandfonline.com The chemical environment of the acetate ligands (e.g., bridging, terminal) can also be probed. researchgate.netlibis.be
²H NMR: Deuterium (²H) NMR has been effectively used to study the coordination of deuterated acetate ligands to the chromium(III) center. optica.orgacs.org By assigning the ²H NMR peaks for ionic, unidentate, bidentate, and bridging acetate groups, a more detailed picture of the complex's structure in solution can be obtained. optica.org This technique has been instrumental in characterizing the different acetate environments in solution. researchgate.netresearchgate.net
The paramagnetic effect of Cr(III) can make direct observation of ligand protons challenging. However, monitoring the relaxation times of solvent or ligand nuclei provides an indirect but powerful method to study the behavior of these complexes in solution. tandfonline.com
Mass spectrometry, especially soft ionization techniques like Fast Atom Bombardment (FAB) mass spectrometry, is crucial for confirming the existence of polynuclear chromium clusters in the gas phase. optica.orgsciensage.info This technique helps in determining the molecular weight and confirming the composition of the cluster core. sciensage.info
For chromium(III) acetate hydroxide, FAB mass spectrometry has been used to confirm the presence of the cyclic trinuclear chromium(III) species, [Cr₃O(CH₃COO)₆]⁺, in solution. researchgate.netoptica.orgresearchgate.netresearchgate.net The observation of molecular ion peaks corresponding to these trimeric and other cluster fragments provides direct evidence for their existence. acs.orgacs.orgrsc.org
The table below shows an example of a mass spectrometry finding for a related chromium cluster.
| Ion Fragment | m/z (Observed) | Significance |
| [Cr₆S₇Cl(PEt₃)₆]⁺ | 1280.96 | Confirms the presence of a hexanuclear chromium cluster with mixed ligands. rsc.org |
This is an example from a study on related chromium sulfide (B99878) clusters and illustrates the utility of the technique.
While obtaining single crystals of chromium(III) acetate hydroxide itself can be challenging, X-ray crystallography of related chromium acetate complexes provides invaluable and definitive information about their solid-state structures. researchgate.net These structures serve as models for understanding the coordination geometries and bridging modes present in the more complex hydroxide-containing systems.
Many chromium(III) acetate complexes adopt a characteristic oxo-centered trimeric structure, [Cr₃O(O₂CR)₆L₃]ⁿ⁺, where three chromium ions form an equilateral triangle around a central oxygen atom. researchgate.netrsc.org The chromium ions are bridged by six carboxylate ligands, and the coordination sphere of each chromium is typically completed by a terminal ligand (L), such as water. researchgate.net
For instance, the crystal structure of basic chromium acetate reveals a trimeric cluster where three octahedrally coordinated Cr(III) ions are linked to a central oxygen. researchgate.net Each chromium is also coordinated to four bridging acetate moieties and one water molecule. researchgate.net
The table below provides crystallographic data for a related chromium(II) acetate complex, illustrating the type of information obtained from X-ray crystallography.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| [Cr₂(OAc)₄(H₂O)₂] | Monoclinic | C2/c | 13.105 | 8.568 | 13.838 | 116.71 | rsc.org |
This data is for a related chromium(II) complex but exemplifies the detailed structural parameters derived from X-ray diffraction.
Chromatographic and Separative Methods for Solution Speciation
The speciation of chromium(III) acetate hydroxide in aqueous solution is complex, with multiple species coexisting in equilibrium. Chromatographic techniques are essential for separating these different complexes based on their properties, such as size and charge.
The combination of chromatographic separation with spectroscopic characterization of the isolated fractions is a powerful strategy for unraveling the complex solution chemistry of chromium(III) acetate hydroxide.
Ion-Exchange Chromatography for Charged Species Separation
Ion-exchange chromatography is a pivotal technique for the separation and characterization of the various species present in chromium(III) acetate hydroxide solutions. Given that the replacement of acetate ligands with hydroxyl groups can lead to the formation of different charged species, this method allows for their separation based on their net ionic charge. optica.org
Commercial preparations of chromium(III) acetate are often complex mixtures. Studies utilizing ion-exchange chromatography have successfully resolved these mixtures into their constituent components. For instance, analysis has revealed the presence of multiple species, including the positively charged trinuclear complex, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺, alongside other charged purple complexes and neutral violet species. researchgate.net This separation is critical for understanding the composition of these materials and for isolating specific complexes for further study.
The methodology often involves the use of specialized chelating resins that exhibit selectivity for transition metals like chromium(III). sysrevpharm.org The separation process is highly dependent on the pH of the solution, as the charge of the chromium complexes and the binding affinity to the resin can change significantly with pH. sysrevpharm.orgonepetro.org For example, at near-neutral pH, Cr(III) can form hydroxo species, and as the pH increases, it may precipitate as chromium hydroxide. onepetro.orgsmith.edu Researchers have demonstrated that by carefully controlling the pH and eluent composition, distinct chromium species can be effectively separated. In some applications, pre-column derivatization is used to convert Cr(III) cations into negatively charged complexes, allowing for their separation on anion-exchange columns. researchgate.net
The findings from ion-exchange chromatography confirm that chromium(III) acetate solutions are not composed of a single entity but rather an equilibrium of various charged and neutral polynuclear complexes. researchgate.net
Computational Chemistry Approaches for Structural Prediction and Validation
To complement experimental data, computational chemistry provides powerful tools for predicting and validating the structures of chromium(III) acetate hydroxide complexes at an atomic level. These methods offer insights into geometry, electronic structure, and behavior in solution that can be difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and optimize the geometry of molecules. For chromium(III) acetate complexes, DFT calculations have been systematically employed to predict stable structures and understand the nature of the metal-ligand bonding. scirp.org
Time-dependent DFT (TD-DFT) extends these capabilities to the study of electronically excited states, allowing for the calculation and prediction of UV-Vis spectra, which can then be compared with experimental spectroscopic measurements for structural validation. scirp.org
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior
While DFT is excellent for single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of these complexes in a solution environment. MD simulations model the interactions of the chromium complex with a large number of solvent molecules (typically water) over time, providing a picture of its solution-phase behavior. nih.govacs.org
A typical MD simulation involves placing the chromium complex within a simulation box filled with water molecules. The system's evolution is then simulated using a force field, such as COMPASS II, under specific thermodynamic conditions (e.g., an NPT ensemble, which maintains constant particle number, pressure, and temperature). nih.govacs.org These simulations can reveal how the complex interacts with the solvent, the stability of the coordination sphere, and the potential for ligand exchange with water molecules. acs.org Radial distribution functions (RDFs) can be calculated from the simulation trajectory to determine the average distances and coordination numbers between the chromium ion and surrounding atoms, such as the oxygen atoms of the acetate ligands and water molecules. nih.govacs.org
Analysis of Bond Lengths, Bond Angles, and Coordination Geometries
A critical aspect of structural elucidation is the precise determination of bond lengths, bond angles, and coordination geometries. Computational methods provide these parameters with a high degree of accuracy, which can be compared against experimental data from techniques like X-ray crystallography.
For chromium(III) acetate complexes, DFT calculations have been used to determine key structural parameters. The Cr-O bond length is of particular interest. Calculations for a model [Cr(CH₃COO)₃]⁰ complex yield an average Cr-O bond length of approximately 2.01 Å, which aligns well with experimentally measured values of around 2.008 Å. scirp.org The chromium(III) ion, with its d³ electronic configuration, typically adopts a stable octahedral coordination geometry, which minimizes repulsion between ligands and results in kinetically robust complexes. wikipedia.org The table below summarizes typical bond lengths found in chromium(III) complexes.
| Parameter | Description | Typical Value (Å) | Source |
| Cr-O (acetate) | Bond length between Chromium(III) and an oxygen atom of a bridging acetate ligand. | 2.01 | scirp.org |
| Cr-O (hydroxide) | Bond length between Chromium(III) and an oxygen atom of a bridging hydroxide ligand. | 1.92 - 1.97 | acs.orguni-muenchen.de |
| Cr-O (water) | Bond length between Chromium(III) and an oxygen atom of a coordinated water molecule. | 2.39 | nih.gov |
This table presents interactive data based on computational and experimental findings.
Analysis of bond angles such as O-Cr-O, Cr-O-C, and C-C-O further defines the coordination polyhedron around the chromium center and the orientation of the ligands. scirp.org
Theoretical Vibrational Frequency Analysis and Comparison with Experimental Data
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful experimental technique for identifying functional groups and probing molecular structure. Theoretical vibrational frequency analysis, performed computationally after a DFT geometry optimization, calculates the expected vibrational modes and their corresponding frequencies. scirp.org This allows for a direct comparison with experimental IR spectra, aiding in the assignment of spectral bands and validating the proposed structure. unirioja.es
For chromium acetate complexes, the stretching frequencies of the carboxylate group (COO⁻) are particularly diagnostic. The difference between the antisymmetric (ν_asym_) and symmetric (ν_sym_) stretching frequencies can indicate the coordination mode of the acetate ligand (e.g., monodentate, bidentate, or bridging). researchgate.net Theoretical calculations for a tris-acetate chromium(III) complex show good agreement with experimental data. scirp.org The calculated frequencies are often scaled by a factor (e.g., 0.952) to correct for anharmonicity and other systematic errors in the computational method. scirp.org
The table below presents a comparison of theoretical and experimental vibrational frequencies for key modes in a chromium(III) acetate complex.
| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Source |
| ν_asym(COO) | Antisymmetric stretching of the carboxylate group. | 1526 | ~1530 | scirp.orgresearchgate.net |
| ν_sym_(COO) | Symmetric stretching of the carboxylate group. | 1494 | ~1450 | scirp.orgresearchgate.net |
This table contains interactive data comparing computed and observed vibrational frequencies.
This close agreement between theoretical and experimental vibrational data provides strong evidence for the accuracy of the computationally predicted structure. scirp.orgresearchgate.net
Coordination Chemistry and Solution Phase Dynamics of Chromium Iii Acetate Hydroxide
The coordination chemistry of chromium(III) is characterized by its kinetic inertness, a result of the d³ electron configuration which confers high crystal field stabilization energy in an octahedral geometry. wikipedia.org However, the presence of acetate (B1210297) and hydroxide (B78521) ligands introduces a rich and varied dynamic behavior in solution, influencing substitution reactions and the formation of complex architectures.
Ligand Exchange Kinetics and Mechanisms
Ligand substitution reactions at a chromium(III) center can proceed through various mechanisms, primarily categorized as associative or dissociative pathways. The specific pathway is highly dependent on the nature of the ligands already coordinated to the metal center.
Substitution reactions in octahedral chromium(III) complexes are generally slow but can exhibit characteristics of either associative interchange (Iₐ) or dissociative interchange (Iₔ) mechanisms. In an Iₐ mechanism, the incoming ligand plays a significant role in the transition state, leading to a seven-coordinate intermediate. This is often evidenced by a strong dependence of the reaction rate on the nature of the entering ligand. For instance, the reaction of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, with various ligands shows rate constants that vary by several orders of magnitude, which is indicative of an associative mechanism. libretexts.org
Conversely, a dissociative (Iₔ) mechanism involves the initial breaking of a metal-ligand bond to form a five-coordinate intermediate, and the rate is less sensitive to the identity of the incoming ligand. libretexts.org The presence of a hydroxide ligand in the coordination sphere, as is the case in Chromium(III) acetate hydroxide, has a profound labilizing effect. The substitution of an aqua ligand in [Cr(H₂O)₅OH]²⁺ is significantly faster than in [Cr(H₂O)₆]³⁺. ias.ac.in This is attributed to the π-donating ability of the hydroxide ligand, which weakens the trans Cr-OH₂ bond, facilitating its cleavage. ias.ac.in Activation parameters for these reactions, such as a lower activation enthalpy (ΔH‡), suggest a significant associative character in the interchange process, where both bond-breaking and bond-making are crucial in the transition state. ias.ac.in
| Incoming Ligand (Y⁻) | Rate Constant, k (M⁻¹s⁻¹) |
|---|---|
| NCS⁻ | 5 x 10⁻¹¹ |
| NO₃⁻ | 7.3 x 10⁻¹⁰ |
| Cl⁻ | 2.9 x 10⁻⁸ |
| Br⁻ | 1.0 x 10⁻⁷ |
Data sourced from Chemistry LibreTexts. libretexts.org
The pH of the aqueous solution is a critical factor controlling the rate of ligand substitution. The rate of reaction is significantly accelerated with an increase in pH. ias.ac.inresearchgate.net This is because of the deprotonation of coordinated water molecules to form hydroxo species like [Cr(H₂O)₅OH]²⁺. This hydroxo complex is much more reactive (labile) towards substitution than the fully hydrated hexaaqua ion. researchgate.netsemanticscholar.org
The hydrolysis of chromium acetate, where acetate ligands are displaced by hydroxide groups, is also strongly influenced by pH. onepetro.orgresearchgate.net In studies of aquo ligand substitution from hydroxopenta-aquo chromium(III) by amino acids, the pseudo-first-order rate constant was observed to increase substantially with rising pH in the range of 4.5 to 5.4. ias.ac.in This dependency underscores the role of the deprotonated chromium species as the primary reactive species in this pH range.
| pH | k_obs (x 10⁵ s⁻¹) |
|---|---|
| 4.5 | 6.9 |
| 4.8 | 12.4 |
| 5.0 | 15.5 |
| 5.2 | 25.6 |
| 5.4 | 40.2 |
Data sourced from the Indian Academy of Sciences. ias.ac.in
In polynuclear chromium(III) complexes, hydroxide and acetate ions frequently act as bridging ligands, connecting two or more metal centers. The specific compound "Chromium(3+);acetate;hydroxide" is known to exist as a tetramer of binuclear Cr₂(OH)₃(OAc)₃ subunits, where the subunits are linked by both acetate and hydroxide ligands. wikipedia.org These bridges are integral to the structure and stability of the resulting polynuclear species. zenodo.org
The presence of bridging ligands can influence the kinetics of substitution reactions. Reactions involving bridged dinuclear complexes may proceed via mechanisms where the cleavage of a bridge is a key step. zenodo.org Hydroxide bridges, in particular, play a role in the electronic communication between metal centers and can affect the lability of terminal ligands. Acetate ligands are also well-known to form stable bridges, as seen in the ubiquitous basic chromium acetate cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺, which features a central oxo ligand and six bridging acetate groups. wikipedia.org
Hydrolysis and Condensation Processes
In aqueous solution, chromium(III) ions undergo hydrolysis, a process where coordinated water molecules are deprotonated. This is the initial step towards the formation of larger, polynuclear species through condensation reactions, where hydroxo- or oxo-bridges are formed.
The extent of hydrolysis and condensation is highly dependent on factors such as pH, chromium concentration, and temperature. nih.gov Mononuclear hydrated chromium(III) ions are predominant only at low pH (below 3-4). nih.gov As the pH increases, hydrolysis leads to the formation of species like Cr(OH)²⁺ and Cr(OH)₂⁺. These species can then undergo condensation (olation) to form dimers, such as Cr₂(OH)₂⁴⁺, and subsequently larger aggregates. cost-nectar.eu
In concentrated and aged solutions, cationic tetrameric complexes containing both single and double hydroxo bridges between chromium(III) ions have been identified as the main hydrolysis products. nih.govresearchgate.netacs.org A well-characterized oxo-bridged species is the trinuclear [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation. wikipedia.org At very high pH, the precipitate of chromium(III) hydroxide redissolves, and in concentrated alkaline solutions (pH ≈ 15), polymeric chains of six-coordinated chromium(III) ions connected by double hydroxo bridges, with a composition of (Cr(OH)₄)ₙⁿ⁻, are formed. nih.gov
| Equilibrium Reaction | log K |
|---|---|
Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -3.60 ± 0.07 |
Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.65 ± 0.20 |
2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ | -5.29 ± 0.16 |
3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺ | -9.10 ± 0.14 |
Data sourced from NECTAR COST Action TD1407. cost-nectar.eu
Solutions of chromium(III) acetate hydroxide are dynamic, with their composition evolving over time in a process known as aging. This process involves the slow continuation of hydrolysis and condensation reactions, leading to the gradual formation of more complex and larger polynuclear species. onepetro.orgnih.gov The preparation of chromium acetate solutions often involves an aging period to allow these equilibria to be established. onepetro.org
The stability of these solutions is intrinsically linked to pH. As established, polynuclear species form as the pH rises. However, above pH 5, the solubility of chromium(III) decreases sharply, often leading to the precipitation of amorphous chromium(III) hydroxide. onepetro.orgnih.gov While the polymeric chains formed at very high pH (≈15) are stable for extended periods, lowering the pH to below 15 causes these polymers to slowly precipitate over months, forming an amorphous phase structurally similar to α-chromium(III) oxide hydroxide. nih.govresearchgate.net This demonstrates that aging can lead to a loss of solution stability and the formation of solid phases, driven by the slow kinetics of olation and oxolation (formation of oxo-bridges) reactions.
Equilibria Between Monomeric and Polynuclear Forms
In aqueous solutions, chromium(III) ions readily undergo hydrolysis and polymerization, leading to the formation of polynuclear complexes where metal centers are bridged by hydroxide or other ligands. The most well-known form of basic chromium acetate is the trinuclear oxo-centered cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. wikiwand.comwikipedia.org This complex features a central oxygen atom bridging three chromium(III) centers, with acetate and water molecules completing the coordination sphere of each metal ion. wikiwand.comwikipedia.org Another identified structure is a tetramer of binuclear subunits, [Cr₂(OH)₃(OAc)₃]₄, linked by acetate and hydroxide ligands. wikipedia.org
The equilibrium between these stable polynuclear cores and simpler monomeric or dimeric species is a key feature of the solution chemistry of chromium(III) acetate hydroxide. The position of this equilibrium is highly dependent on factors such as pH, temperature, and the total concentration of chromium. At lower pH values, protonation of the bridging hydroxide or oxo groups can favor the dissociation of polynuclear structures into smaller fragments, potentially down to monomeric species like [Cr(H₂O)₆]³⁺ or its partially hydrolyzed form, [Cr(H₂O)₅(OH)]²⁺. nih.gov
Studies on related systems, such as hydroxo-bridged dinuclear chromium(III) complexes, provide direct insight into these equilibria. For instance, the equilibrium between monomeric fac-[CrL₃(H₂O)₃]³⁺ type complexes and their corresponding trihydroxo-bridged dimers can be quantified. scispace.com The dimerization process involves the reaction of two monomeric units to form a larger, bridged species. scispace.com These equilibria can be slow to establish due to the substitution-inert nature of the Cr(III) center. nih.gov The formation of various isomers, including racemic and meso forms of the dimers, adds further complexity to the solution-phase dynamics. scispace.com
The table below summarizes dimerization constants for a model chromium(III) system, illustrating the equilibrium between monomeric and dimeric forms.
| Reacting Monomers | Dimeric Product | log(KD / M-1) |
|---|---|---|
| Monomern+ + Monomer(n+1)+ | Dimer(2n+1)+ | 5.6 |
Data derived from studies on fac-[Cr(Me₃-tame)(H₂O)₃]³⁺ systems, which serve as a model for hydroxo-bridged dimerization in Cr(III) complexes. scispace.com
Interaction with Competitive Ligands in Aqueous Media
The acetate, hydroxide, and aqua ligands within the coordination sphere of chromium(III) acetate hydroxide can be replaced by other ligands present in the solution. libretexts.org This process, known as ligand exchange or substitution, is fundamental to the compound's reactivity. Due to the kinetic inertness of Cr(III), these reactions are often slow. nih.gov The outcome of competitive interactions depends on both the thermodynamic stability of the potential new complexes and the kinetics of the substitution process.
The affinity of a ligand for a metal ion is quantified by the stability constant (or formation constant, Kf) of the resulting complex. A higher stability constant indicates a more thermodynamically favorable complex. In the case of chromium(III) acetate hydroxide, ligands that can form more stable complexes with Cr(III) than acetate or hydroxide can, in principle, displace them.
Carboxylate ligands with additional donor groups capable of chelation, such as oxalic acid or malonic acid, often form significantly more stable complexes with Cr(III) than the simple monodentate acetate ion. researchgate.netresearchgate.net For example, the stability constant for the Cr(III)-oxalate complex is substantially higher than for Cr(III)-acetate, indicating a strong thermodynamic driving force for ligand exchange. researchgate.netresearchgate.net Inorganic anions like sulfate (B86663) can also replace water molecules in the coordination sphere, forming sulfato-complexes. libretexts.org
The following table presents the logarithmic stability constants (log β) for the formation of 1:1 complexes between Cr(III) and various competing ligands.
| Ligand | log β₁ | Reference |
|---|---|---|
| Acetate | ~3.3 (Estimated) | researchgate.net |
| Propionic acid | 4.70 | researchgate.net |
| Oxalic acid | 5.34 | researchgate.netresearchgate.net |
| Malonic acid | 7.06 | researchgate.net |
| Citric acid | 7.69 | researchgate.net |
| Sulfate (SO₄²⁻) | ~1.6 | researchgate.net |
While stability constants predict the thermodynamic outcome, kinetics govern the rate at which these ligand exchange reactions occur. The substitution reactions of Cr(III) complexes are significantly influenced by the identity of both the entering and the existing ligands.
The presence of a hydroxide ligand in the coordination sphere of a chromium(III) aqua complex, forming [Cr(H₂O)₅(OH)]²⁺, has a profound labilizing effect on the remaining water ligands. ias.ac.innih.gov This is because the hydroxide ion is a strong π-donor, facilitating the cleavage of the Cr-OH₂ bond, particularly in the position trans to the hydroxide. ias.ac.innih.gov Consequently, substitution reactions on hydroxo-chromium(III) species are much faster than on the fully hydrated [Cr(H₂O)₆]³⁺ ion. ias.ac.in The mechanism for these reactions is often proposed to be an interchange mechanism, where the distinction between associative (Iₐ) and dissociative (Iₑ) pathways is important. For the reaction of [Cr(H₂O)₅(OH)]²⁺, evidence often points towards an associative interchange process, where the formation of the new bond with the incoming ligand is as important as the breaking of the old bond in the transition state. ias.ac.in
Studies on the reaction of Cr(III) with other carboxylates, such as dihydroxybenzoic acids, show that the process often occurs in multiple steps. nih.govnih.gov The initial step is typically the rapid formation of an outer-sphere complex, followed by the rate-determining substitution of a water molecule by one of the carboxylate's donor groups. nih.gov This is often followed by a faster, intramolecular chelation step if the ligand is bidentate. nih.gov
The reaction with sulfate ions is also a well-documented example of competitive ligand exchange. libretexts.org In solutions containing chromium(III) salts like chrome alum, the violet color of [Cr(H₂O)₆]³⁺ often appears green. libretexts.orghomescience.net This color change is indicative of one or more water ligands being replaced by sulfate ions to form species like [Cr(H₂O)₅(SO₄)]⁺. libretexts.org This demonstrates that even ligands with moderate stability constants can effectively compete for coordination sites, especially when present in high concentrations.
Reactivity and Mechanistic Investigations of Chromium Iii Acetate Hydroxide in Chemical Transformations
Catalytic Activity and Reaction Mechanisms
Chromium(III) acetate (B1210297) hydroxide (B78521) has proven to be an efficient catalyst for the preparation of 1-monoacylglycerols (1-MAGs) through the reaction of glycidol (B123203) and fatty acids. researchgate.netsamaterials.com This catalytic process achieves high conversions, between 90-95%, under mild reaction conditions and with short reaction times, notably without the formation of byproducts. researchgate.net
The proposed catalytic mechanism involves the coordination of the chromium complex with the reactants. This interaction facilitates the ring-opening of the glycidol molecule and subsequent esterification with the fatty acid. Compared to traditional base catalysis, the use of chromium acetate results in higher selectivity for the desired monoaddition compound. researchgate.net Kinetic studies have been instrumental in elucidating these pathways, leading to the development of a kinetic equation that accurately describes the experimental data. researchgate.net
The catalytic activity of chromium(III) acetate hydroxide is not attributed to a single molecular structure but to an array of polynuclear Cr(III) complexes present in the commercial material. researchgate.net Ion-exchange chromatography has revealed that commercial samples contain several distinct species, such as the trinuclear cation [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ and other charged purple complexes. researchgate.net The neutral violet complex [Cr₈(OH)₈(O₂CCH₃)₁₆] has also been identified. researchgate.net
In catalytic cycles, these varied chromium(III) species can exist in different oxidation states, although the +3 state is the most stable and dominant. rsc.org The ability of chromium to cycle between oxidation states allows it to participate in various chemical transformations, including oxidation reactions. rsc.org In some catalytic applications, a reduction of chromium from a higher oxidation state (+6) to the active +3 state has been observed. researchgate.net The trimetallic arrangement, where six acetate groups bridge three chromium ions connected by a central oxygen atom, is a common structural feature believed to be crucial for its catalytic function. acs.org
The catalytic performance of chromium(III) acetate hydroxide is significantly influenced by reaction parameters such as temperature and catalyst concentration.
Temperature: Higher temperatures generally increase the rate of reaction. However, in the synthesis of 1-MAGs, "mild reaction conditions" are cited as optimal, suggesting that excessively high temperatures may lead to undesirable side reactions or catalyst degradation. researchgate.net In polymer gelation, temperature is a critical factor, with higher temperatures increasing the rate of precipitation of chromium, a competing reaction to the desired crosslinking. onepetro.orgresearchgate.net
Catalyst Concentration: The concentration of the chromium catalyst directly impacts the reaction rate. In polymer crosslinking systems, increasing the concentration of chromium acetate can accelerate gelation. mst.edu However, there is an optimal concentration beyond which the gel strength may decrease. This is because excessive chromium(III) ions can reduce the degree of polymer chain entanglement, thus weakening the resulting gel structure. mst.edu
The table below summarizes the general influence of these conditions:
Table 1: Influence of Reaction Conditions on Catalytic Performance
| Parameter | Effect on Catalytic Synthesis (e.g., 1-MAG) | Effect on Polymer Crosslinking |
|---|---|---|
| Temperature | Increased rate, but mild conditions are optimal to avoid side reactions. researchgate.net | Accelerates gelation; also increases the rate of undesirable chromium precipitation. onepetro.orgresearchgate.net |
| Catalyst Concentration | Higher concentration generally increases reaction rate. | Accelerates gelation up to an optimal point; excessive concentration can weaken the final gel. mst.edu |
Crosslinking Mechanisms in Polymer Systems
Chromium(III) acetate hydroxide is widely used as a crosslinking agent for polymers, particularly partially hydrolyzed polyacrylamide (HPAM), to form gels. researchgate.netresearchgate.net These gels are employed in applications such as enhanced oil recovery to modify water production profiles. researchgate.net
The crosslinking mechanism between chromium(III) acetate hydroxide and HPAM is a ligand substitution reaction. The process is initiated when an acetate ligand attached to the chromium complex is displaced by a carboxylate group from the hydrolyzed polyacrylamide chain. researchgate.netonepetro.org This forms a chromium acetate-polymer bond, creating a bridge between different polymer chains and leading to the formation of a three-dimensional gel network. onepetro.orgscribd.com
Spectroscopic analyses, such as Fourier transform infrared spectroscopy (FTIR), have confirmed this mechanism. researchgate.net The affinity of the acetate complexes as ligands is strong, and their substitution by the polymer's carboxylate groups is considered the initial, rate-determining step of the crosslinking reaction. researchgate.net This delayed mechanism is advantageous in applications requiring the gelant solution to be injected deep into a reservoir before gelation occurs. researchgate.net In more complex systems, such as those involving a composite of chromium acetate and phenolic resin prepolymer (PRP), the chromium(III) first forms a complex with the PRP, which then reacts with the HPAM. scu.edu.cn
When a solution of chromium(III) acetate hydroxide and a polymer is injected into a porous matrix, particularly carbonate-rich formations like dolomite, a critical competing reaction occurs: the precipitation of chromium. onepetro.orgscribd.com This phenomenon can limit the depth of gel penetration and is a primary mechanism for chromium retention in the rock. onepetro.orgonepetro.org
The precipitation is caused by the hydrolysis of the chromium acetate complex, where acetate ligands are displaced by hydroxide groups. onepetro.orgscribd.com This process is highly dependent on the pH of the solution. onepetro.org Fluid-rock interactions, especially with carbonate minerals, can increase the solution's pH to values between 9 and 10, which significantly accelerates chromium hydrolysis and precipitation. onepetro.orgonepetro.org The process often begins with an induction period, after which insoluble chromium(III) colloids, such as Cr(OH)₃(H₂O)₃, form and precipitate from the solution. onepetro.org
The rate of precipitation is influenced by several factors, as detailed in the table below. onepetro.orgresearchgate.net
Table 2: Factors Affecting Chromium Precipitation from Acetate Solutions
| Factor | Effect on Precipitation | Note |
|---|---|---|
| pH | Increasing pH significantly decreases the induction period and increases the precipitation rate. | Induction period drops from ~1,200 min at pH 7 to <200 min at pH 10 (at 25°C). onepetro.orgresearchgate.net |
| Temperature | Higher temperatures increase the rate of precipitation. onepetro.orgresearchgate.net | |
| Acetate Ion Concentration | Increasing the acetate-to-chromium mole ratio delays precipitation. onepetro.orgresearchgate.net | The acetate ligand helps to stabilize the chromium complex in solution. |
| Salinity | Both salinity and the type of salt have a significant effect on the precipitation rate. onepetro.orgresearchgate.net | |
| Porous Media Contact | Precipitation occurs faster in porous cores (e.g., dolomite) than in bulk solutions. researchgate.net | The induction period observed in bulk solutions is often absent in core experiments. researchgate.net |
Understanding these precipitation phenomena is crucial for designing effective polymer gel treatments, as the loss of chromium from the solution can inhibit the desired gelation process. researchgate.net
Kinetic Models for Crosslinking Processes
The crosslinking of polymers, such as partially hydrolyzed polyacrylamide (HPAM), by chromium(III) acetate hydroxide is a complex process that has been the subject of numerous kinetic investigations. The gelation process is critical in applications like enhanced oil recovery, where controlling the reaction rate is essential. onepetro.org
The initial step in the crosslinking mechanism is the "uptake reaction," where the chromium(III) complex reacts with a carboxylate group on the polymer chain. researchgate.netonepetro.org This is followed by further reactions that lead to the formation of a three-dimensional gel network. The stronger affinity of the acetate ligands in the chromium complex, compared to inorganic ligands, results in a slower, more controlled gelation process, which is often desirable. onepetro.orgingentaconnect.com This substitution of the acetate ligand by the polymer's carboxylate group is considered the initial rate-determining step. ingentaconnect.com
Kinetic studies on the uptake reaction of chromium(III) acetate by HPAM have led to the development of a rate expression for the disappearance of unreacted Cr(III). The reaction rate is dependent on the concentrations of the chromium trimer, the HPAM, and the pH of the solution. onepetro.org Research has shown that the reaction order with respect to both the Cr(III) ion and the carboxylate groups on the polymer is comparable to crosslinking systems that use inorganic chromium(III) salts. onepetro.org
Further investigations have revealed that the reaction between Cr(III) and HPAM can exhibit biphasic pseudo-first-order kinetics under certain conditions. uis.no The influence of reactant concentrations has been studied, leading to the proposal of possible mechanisms that are consistent with the observed kinetic behavior. uis.no The stoichiometry of the reaction suggests that one Cr(III) ion interacts with approximately two carboxylate groups on the polymer. uis.no
Mathematical models have been developed to simulate the chemical reactions involved in the formation of the gel network. These models are based on statistical probabilities of reactions and can predict molecular weight averages and distributions as a function of the reaction's conversion. researchgate.net The gelation time, a key parameter in practical applications, is influenced by several factors, as summarized in the table below.
| Parameter | Effect on Gelation Time | Observations |
|---|---|---|
| Temperature | Decreases with increasing temperature | The reaction rate increases at higher temperatures, leading to shorter gelation times. researchgate.net |
| Polymer Concentration | Decreases with increasing concentration | Higher polymer concentration leads to a stronger dependence on gelation time compared to crosslinker concentration. researchgate.net |
| Crosslinker Concentration | Weaker dependence compared to polymer concentration | Changes in chromium acetate concentration have a less pronounced effect on gelation time. researchgate.net |
| pH | Decreases with increasing pH (typically in the 4.0 to 5.5 range) | The influence of pH is less pronounced for acetate systems compared to those with inorganic chromium salts. onepetro.org |
| Polymer Hydrolysis Degree | Decreases with increased carboxylate content | A higher degree of hydrolysis in HPAM results in faster reaction rates. onepetro.org |
Redox Reactivity of Chromium(III) Centers within the Complex
The redox chemistry of chromium is characterized by several accessible oxidation states, with chromium(III) being the most stable. homescience.netub.edu The electronic configuration of the Cr(III) ion (a d³ ion) in an octahedral coordination environment contributes to its kinetic robustness, making its complexes, including chromium(III) acetate hydroxide, relatively inert. wikipedia.org
The chromium(III) center in the acetate hydroxide complex exhibits considerable stability against both oxidation and reduction under typical environmental conditions. The +3 oxidation state is the most stable form of chromium in aqueous solutions, both acidic and alkaline. homescience.net
Stability Against Oxidation: Oxidation of chromium(III) to the higher, and more toxic, chromium(VI) state requires the presence of strong oxidizing agents. For instance, in an alkaline environment, hydrogen peroxide can oxidize chromium(III) to the chromate(VI) ion. chemguide.co.uklibretexts.org This reaction typically involves first treating the Cr(III) species with an excess of a strong base, like sodium hydroxide, to form the hexahydroxochromate(III) ion, which is then oxidized upon warming with hydrogen peroxide. chemguide.co.uklibretexts.org In the absence of such strong oxidants and alkaline conditions, chromium(III) acetate hydroxide is stable against oxidation. The material is known to be incompatible with strong oxidizing agents. samaterials.com
Stability Against Reduction: Reduction of chromium(III) to chromium(II) is a thermodynamically unfavorable process under normal conditions. The chromium(II) state is a powerful reducing agent and is readily oxidized back to the more stable chromium(III) state by water or atmospheric oxygen. homescience.net Consequently, the chromium(III) center in the acetate hydroxide complex is highly resistant to reduction in most chemical environments.
Advanced Applications in Chemical Industries and Materials Science
Applications in Dyeing and Textile Chemistry
In the textile industry, achieving vibrant and lasting colors is paramount. Chromium(3+);acetate (B1210297);hydroxide (B78521) plays a crucial role as a mordant, a substance that fixes a dye to the fabric by forming a coordination complex with the dye molecule. This process significantly improves the dye's fastness to washing, light, and perspiration. Chrome dyes, as they are known, are particularly valued for their ability to produce deep, rich shades, especially navy and black, on natural protein fibers like wool.
The effectiveness of chromium(3+);acetate;hydroxide as a mordant lies in the ability of the chromium(III) ion to act as a Lewis acid, accepting electrons from dye molecules and functional groups on the textile fibers to form strong coordinate bonds. The process can be applied in several ways: pre-mordanting, where the fabric is treated with the chromium compound before dyeing; meta-mordanting, where the mordant is added to the dyebath; and post-mordanting (or afterchroming), where the dyed fabric is treated with the mordant.
| Mordanting Step | Description | Mechanism |
| 1. Mordant Application | The textile fiber is exposed to an aqueous solution of this compound. | The Cr(III) ions diffuse into the fiber structure. |
| 2. Dyeing | The mordanted fiber is introduced into a dyebath. | Dye molecules penetrate the fiber. |
| 3. Complex Formation | The Cr(III) ion forms coordinate bonds with both the fiber's functional groups and the dye's chelating groups. | A stable, insoluble dye-mordant-fiber complex is formed, locking the color in place. |
Chemistry in Photographic Emulsion Hardening
In traditional photography, the emulsion layer consists of light-sensitive silver halide crystals suspended in a gelatin matrix. The structural integrity of this gelatin layer is crucial for the quality and durability of the photographic material. This compound is used as a hardening agent to strengthen this emulsion.
The hardening process involves the cross-linking of the polymer chains within the gelatin. Gelatin is a protein derived from collagen and contains numerous carboxyl groups along its polypeptide chains. The trivalent chromium ions (Cr³⁺) released from the chromium acetate hydroxide complex act as cross-linking agents. Each Cr³⁺ ion can form coordinate bonds with the carboxyl groups of different gelatin molecules, effectively creating a bridge between them. This three-dimensional network structure significantly increases the mechanical strength and thermal stability of the emulsion, making it more resistant to scratching and preventing it from swelling excessively during the development process. The reaction must be controlled, as excessive acidity can retard the cross-linking, while alkalinity can cause the precipitation of chromium hydroxide.
Role in Tanning Processes
The conversion of raw animal hides into durable leather is known as tanning, a process in which chromium-based compounds are extensively used, with approximately 80-90% of all leather being chrome tanned. This method is favored for its speed and the superior qualities it imparts to the leather, such as high thermal stability, softness, and dimensional stability.
The primary component of animal hides is the protein collagen. The tanning process stabilizes the collagen fiber structure against microbial degradation and heat. Chromium(III) compounds are highly effective tanning agents because the Cr³⁺ ions form strong coordinate cross-links between the carboxyl groups of the collagen polypeptide chains.
When hides are treated with a solution of a basic chromium salt like this compound, the chromium complexes penetrate the collagen matrix. The chromium ions then react with the free carboxyl groups on the side chains of amino acid residues (like aspartic acid and glutamic acid) in the collagen. This cross-linking action binds the collagen fibrils together, transforming the putrescible hide into a stable, non-perishable material known as leather. The resulting chrome-tanned leather exhibits a significantly increased shrinkage temperature, a key indicator of successful tanning.
The reactivity of the chromium(III) ion needs to be carefully controlled to ensure it penetrates the hide evenly before significant fixation occurs on the surface. If the chromium binds too quickly, the outer layers become over-tanned while the interior remains raw. This is prevented by using "masking agents," which are typically carboxylate ligands that temporarily form complexes with the chromium ions.
Acetate ions from the this compound compound can themselves act as masking agents. Other organic acids and their salts, such as formates, are also added to the tanning bath. These masking agents compete with the collagen's carboxyl groups to bind with the chromium, reducing the reactivity of the chromium complexes. This allows the smaller, masked chromium complexes to diffuse uniformly throughout the cross-section of the hide. As the pH of the tanning bath is gradually raised, the masking ligands are displaced, and the chromium is able to react with the collagen in a controlled and uniform manner, resulting in consistently tanned leather. The affinity of different ligands for chromium varies, influencing their effectiveness as masking agents.
| Masking Agent | Relative Affinity to Cr(III) | Effect on Tanning |
| Hydroxide | Very High | Strong complexation, can lead to precipitation if pH is too high. |
| Oxalate | High | Strong masking effect. |
| Citrate | High | Strong masking effect. |
| Acetate | Moderate | Reduces Cr(III) reactivity, allowing for even penetration. |
| Formate | Moderate | Slightly weaker masking than collagen's carboxyl groups, allowing for effective fixation. |
| Sulfate (B86663) | Low | Weak masking effect. |
Precursor Chemistry for Chromium-Based Materials
Beyond its traditional applications, this compound serves as a valuable precursor in materials science for the synthesis of advanced chromium-containing materials. Metal carboxylates, in general, are excellent starting materials for producing ultra-high purity compounds, catalysts, and nanoscale materials because they can be decomposed under controlled conditions to yield desired products.
This compound is a moderately water-soluble crystalline source that decomposes to chromium oxide upon heating. This thermal decomposition provides a reliable route to synthesize chromium(III) oxide (Cr₂O₃), a highly stable ceramic material with applications as a pigment, abrasive, and catalyst. The use of a well-defined molecular precursor allows for greater control over the purity, particle size, and morphology of the final oxide product. Furthermore, chromium carboxylate complexes have been investigated for their catalytic properties and as precursors for creating metal-organic frameworks (MOFs) and other complex coordination polymers.
Synthesis of Chromium Oxide and Related Compounds
Chromium(3+);acetate;hydroxhydroxide, also known as basic chromium acetate, serves as an effective precursor in the synthesis of high-purity chromium(III) oxide (Cr₂O₃) and other related chromium compounds. americanelements.com Its utility in this capacity stems from its decomposition upon heating to form chromium oxide, making it a valuable material for creating advanced materials, including catalysts and nanoparticles. americanelements.com The thermal decomposition process allows for the production of finely divided, high-purity chromium oxide powders, a critical requirement for many specialized applications in materials science.
The synthesis of chromium oxide from this compound is primarily achieved through thermal decomposition, a process also known as calcination. This method involves heating the precursor material at a controlled temperature in a specific atmosphere. The organic components (acetate and hydroxide groups) are driven off, leaving behind chromium oxide. The characteristics of the resulting chromium oxide, such as particle size, surface area, and crystallinity, are highly dependent on the calcination temperature and duration.
Detailed research into the thermal decomposition of various chromium precursors, such as chromium nitrate (B79036) and chromium sulfate, provides insight into the general principles that also apply to this compound. nanochemres.orgiosrjournals.org Studies have shown that calcination temperature is a critical parameter in determining the final properties of the synthesized chromium oxide nanoparticles. researchgate.net
Research Findings on Chromium Oxide Synthesis:
Precursor Decomposition: this compound is a moderately water-soluble crystalline chromium source that decomposes to chromium oxide upon heating. americanelements.com Acetate-based precursors are considered excellent for the production of ultra-high purity compounds and nanoscale materials. americanelements.com
Methodology: The common method for producing chromium oxide from a precursor like this compound is solid-state thermal decomposition. nanochemres.orgnanochemres.org This technique is valued for its simplicity and ability to produce pure, single-phase chromium oxide. nanochemres.org
Influence of Temperature: The calcination temperature directly influences the physical properties of the resulting chromium oxide nanoparticles. Higher calcination temperatures generally lead to an increase in particle size and improved crystallinity. researchgate.net For instance, the synthesis of Cr₂O₃ nanoparticles from other precursors has demonstrated that increasing the calcination temperature from 500 °C to 600 °C can result in more uniform particle size and shape. nanochemres.org
Characterization of Products: The synthesized chromium oxide is typically characterized using various analytical techniques. X-ray Diffraction (XRD) is used to confirm the crystalline structure, often identifying the Eskolaite phase of Cr₂O₃. nanochemres.orgiosrjournals.org Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed to analyze the morphology and particle size of the nanoparticles, which can range from 20 to 100 nanometers depending on the synthesis conditions. iosrjournals.orgnanochemres.orgorientjchem.org
The data below, extrapolated from studies on similar chromium precursors, illustrates the typical relationship between calcination temperature and the resulting particle size of chromium oxide.
Table 1: Effect of Calcination Temperature on Chromium Oxide Nanoparticle Size
| Calcination Temperature (°C) | Average Particle Size (nm) | Crystal Structure |
|---|---|---|
| 500 | ~30 - 80 | Rhombohedral (Eskolaite) |
| 600 | ~40 - 100 | Rhombohedral (Eskolaite) |
Note: Data is representative of typical findings in the synthesis of chromium oxide nanoparticles via thermal decomposition of chromium salt precursors. researchgate.netnanochemres.org
The use of this compound as a precursor offers a reliable route to high-purity chromium(III) oxide. The ability to control the physical properties of the final product through the careful management of synthesis parameters, particularly calcination temperature, makes this a versatile method for applications in catalysis, advanced pigments, and the development of novel nanomaterials. americanelements.comkashanu.ac.ir
Theoretical and Computational Studies on Structure, Dynamics, and Reactivity
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the properties of transition metal complexes. For chromium(III) acetate (B1210297) hydroxide (B78521), these calculations can predict molecular geometries, thermodynamic stabilities, and provide a detailed picture of the electronic structure and bonding.
The fundamental structure of what is commonly referred to as basic chromium acetate is the trinuclear oxo-centered cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. wikipedia.org DFT calculations on this and analogous trinuclear chromium(III) oxo-carboxylate complexes are crucial for determining the optimized geometry, including bond lengths and angles, which are often in excellent agreement with experimental data from X-ray crystallography. researchgate.net
For the [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation, DFT calculations would typically predict a structure with a central µ₃-oxo ligand bridging three chromium(III) ions arranged in a nearly equilateral triangle. researchgate.net Each pair of chromium ions is also bridged by two acetate ligands. The coordination sphere of each octahedral Cr(III) center is completed by a terminal water molecule. wikipedia.org The hydroxide anions in the bulk material are understood to be counter-ions to this cationic cluster.
Energetic calculations can provide insights into the stability of the complex and the thermodynamics of ligand substitution reactions. For instance, the binding energies of the acetate and aqua ligands can be computed, helping to understand the complex's stability in different chemical environments.
Table 1: Representative Predicted Structural Parameters for a Trinuclear Chromium(III) Carboxylate Core from DFT Calculations
| Parameter | Predicted Value Range |
| Cr-µ₃O Bond Length | 1.90 - 1.95 Å |
| Cr-O(acetate) Bond Length | 1.95 - 2.05 Å |
| Cr-O(water) Bond Length | 2.00 - 2.10 Å |
| Cr-Cr Distance | 3.25 - 3.35 Å |
| Cr-O-Cr Angle | ~120° |
Note: These values are typical ranges derived from computational studies on analogous trinuclear metal carboxylate complexes and may vary depending on the specific functional and basis set used.
DFT calculations are particularly powerful for analyzing the electronic structure and the nature of chemical bonds within the complex. Analysis of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactivity and electronic transitions of the molecule.
The bonding in the {Cr₃O} core is a key feature. The interaction between the chromium d-orbitals and the oxygen p-orbitals leads to the formation of delocalized molecular orbitals that contribute to the stability of the trinuclear cluster. Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, can be used to determine the partial atomic charges on the chromium, oxygen, and carbon atoms, providing a quantitative measure of the ionic and covalent character of the bonds. These studies generally confirm the +3 oxidation state of the chromium centers. researchgate.net
The magnetic properties of these complexes, which arise from the unpaired d-electrons on the Cr(III) centers, can also be investigated. DFT can be used to calculate the exchange coupling constants (J) between the paramagnetic chromium ions, which determines the ground state spin of the molecule and explains its magnetic susceptibility behavior. researchgate.net
A significant advantage of quantum chemical calculations is the ability to simulate various types of spectra, which can then be compared with experimental results to validate the computed structure.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum. This allows for the assignment of specific vibrational modes to the experimentally observed absorption bands. For chromium(III) acetate hydroxide, key vibrational modes include the symmetric and asymmetric stretching of the carboxylate groups (COO⁻), Cr-O stretching vibrations, and the vibrational modes of the coordinated water and hydroxide ions. The calculated spectrum for the [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation would show characteristic bands for the bridging acetate ligands, which differ from those of free acetate ions. acs.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The calculations can identify the specific electronic transitions responsible for the observed colors of the complex. For Cr(III) complexes, which are typically d³, the observed bands are usually due to d-d transitions and charge-transfer bands. The calculated transition energies and oscillator strengths can be compared with experimental spectra to confirm the electronic structure.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are excellent for studying static properties of single molecules, molecular dynamics (MD) simulations are used to investigate the behavior of molecules over time, particularly in solution.
MD simulations can model the behavior of the chromium(3+);acetate;hydroxide complex in an aqueous environment. By simulating a system containing the complex and a large number of water molecules, it is possible to study how the solvent molecules arrange themselves around the ionic species. This includes the formation of hydration shells around the complex and the dynamics of hydrogen bonding between the coordinated water molecules and the bulk solvent. Such simulations are critical for understanding the solubility and reactivity of the complex in water.
These simulations can also provide insights into the stability of the trinuclear cluster in solution. Over the course of a simulation, one can monitor the structural integrity of the [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation and observe any potential dissociation or ligand exchange events with solvent molecules.
MD simulations can be employed to study the dynamics of the interactions between the chromium centers and their ligands. This includes the vibrational motions of the acetate and water ligands, as well as the potential for ligand exchange. For example, one could study the mechanism and timescale of the exchange of a coordinated water molecule with a water molecule from the bulk solvent.
Furthermore, MD simulations can be used to explore the interaction of the complex with other molecules or ions in solution. This is particularly relevant for understanding reaction mechanisms where the chromium complex acts as a reactant or catalyst. The simulation can reveal the preferred binding sites for incoming reactants and the conformational changes that the complex might undergo during a reaction. For other Cr(III) complexes, MD simulations have been used to investigate the formation of coordinate bonds with various ligands in aqueous solutions. researchgate.net
Thermodynamic and Kinetic Modeling
Thermodynamic and kinetic modeling are essential tools for predicting the behavior of this compound in various chemical environments. These models can forecast the speciation of chromium complexes in solution, their tendency to precipitate, and the rates at which these processes occur.
An empirical kinetic model has been developed to describe the precipitation of chromium from chromium(III) acetate solutions, a process highly relevant to the stability and reactivity of this compound. This model considers the influence of several factors on the rate of chromium precipitation, which is understood to occur through the hydrolysis of chromium acetate, where acetate ligands are displaced by hydroxide groups. This process decreases the solubility of the chromium acetate complex, leading to precipitation. The rate of this hydrolysis and subsequent precipitation is significantly affected by the pH of the solution.
The kinetic model for chromium precipitation from a chromium(III) acetate solution highlights the following dependencies:
pH: An increase in pH accelerates the rate of precipitation.
Temperature: Higher temperatures lead to a faster precipitation rate.
Salinity: The presence of salts such as KCl can increase the rate of chromium retention, suggesting an influence on the precipitation kinetics.
Acetate Concentration: A moderate increase in acetate concentration can slightly reduce the rate of chromium precipitation.
Studies on the breakdown of the trinuclear chromium acetate cluster, [Cr₃O(OAc)₆]⁺, which is a core component of many basic chromium acetate structures, reveal that the reaction mechanism is complex. The kinetics of its reaction with various ligands have been investigated, suggesting a process that begins with the formation of an ion-pair, followed by an associative interchange mechanism to form mononuclear chromium products. The rates of these reactions and their activation parameters have been found to be comparable to substitution reactions involving the hexaaqua chromium(III) ion, [Cr(H₂O)₆]³⁺.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating the binding energies between the chromium(III) center and its ligands (acetate, hydroxide, and water). These calculations provide a quantitative measure of the stability of the complex.
A systematic DFT study on tris-chromium acetate complexes, [Cr(AC)₃]ⁿ, has been performed to understand the interaction between chromium ions in different oxidation states and acetate ligands. Although this study focuses on a simpler monomeric system, it provides valuable insights into the Cr-O bond characteristics and the stability of the coordination. The calculated average Cr-O bond lengths in the [Cr³⁺(AC)₃]⁰ complex were found to be approximately 2.01 Å. The study also computed the binding energies between the chromium ion and the acetate ligands, concluding that the high spin state is the most stable configuration for Cr(III) in these complexes.
The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, for the breakdown of the trinuclear chromium acetate cluster have been determined experimentally from kinetic data. These parameters provide information about the energy barrier and the molecularity of the rate-determining step of the reaction. For the reaction of [Cr₃O(OAc)₆]⁺ with various ligands, the activation parameters were calculated using the Eyring equation, indicating an associative mechanism.
| Reaction System | Parameter | Value | Method |
| [Cr³⁺(AC)₃]⁰ | Average Cr-O Bond Length | 2.01 Å | DFT |
| Breakdown of [Cr₃O(OAc)₆]⁺ | Mechanism | Associative Interchange | Kinetic Studies |
Reaction pathway analysis involves mapping the potential energy surface of a chemical reaction to identify the most likely mechanism, including transition states and intermediates. While detailed reaction pathway analyses specifically for this compound are not extensively documented in the literature, studies on related chromium(III) complexes provide a framework for understanding its likely reactive pathways.
The hydrolysis of chromium(III) is a key reaction pathway for this compound. This process involves the stepwise replacement of coordinated water molecules or acetate ligands by hydroxide ions as the pH increases. Computational modeling can be used to determine the thermodynamic favorability and kinetic barriers associated with each hydrolysis step. The formation of polynuclear species, such as the characteristic trinuclear oxo-centered cation [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺, is a result of these hydrolysis and subsequent olation (formation of OH-bridges) and oxolation (formation of O-bridges) reactions.
Kinetic studies on the breakdown of this trinuclear cluster suggest a pathway initiated by the formation of an ion-pair with an incoming ligand. This is followed by an associative interchange mechanism, where the incoming ligand assists in the displacement of a ligand from the chromium center, leading to the fragmentation of the cluster into mononuclear chromium complexes. The rates of these breakdown reactions are influenced by the nature of the attacking ligand.
Future Research Directions and Emerging Challenges
Development of Novel Synthetic Routes for Tunable Architectures
The future of Chromium(III) acetate (B1210297) hydroxide (B78521) applications hinges on the ability to synthesize materials with precisely controlled structures and properties. A significant research thrust lies in the development of novel synthetic routes that offer tunability of the compound's architecture at the molecular level. Current industrial processes often result in a complex mixture of polynuclear species, which can be challenging to characterize and control.
Future research will likely focus on:
Controlled Polymerization: Developing methods to control the polymerization of chromium centers, leading to the formation of well-defined oligomeric or polymeric structures with specific acetate and hydroxide ligand arrangements.
Precursor-Directed Synthesis: Utilizing Chromium(III) acetate hydroxide as a versatile precursor to fabricate advanced materials with tailored morphologies. americanelements.com By carefully controlling reaction conditions such as pH, temperature, and the presence of structure-directing agents, it is possible to synthesize nanomaterials with desired shapes and sizes. For instance, it has been used as a precursor in the synthesis of Cr-doped ZnO nanorods. researchgate.net
Ligand Exchange and Modification: Investigating ligand exchange reactions to introduce new functionalities into the chromium coordination sphere. This could lead to the development of hybrid materials with unique optical, electronic, or catalytic properties.
A key challenge in this area is the inherent complexity of chromium(III) chemistry, which often leads to the formation of multiple species in solution. Overcoming this will require a combination of innovative synthetic strategies and advanced characterization techniques.
Elucidation of Complex Solution Equilibria
A comprehensive understanding of the behavior of Chromium(III) acetate hydroxide in solution is paramount for optimizing its applications. The compound is known to exist as a mixture of various trimeric and potentially other polynuclear species in aqueous solutions. The speciation is highly dependent on factors such as pH and temperature, which significantly impacts its reactivity and performance in various applications.
Future research efforts should be directed towards:
Advanced Spectroscopic and Chromatographic Techniques: Employing techniques like ion-exchange chromatography to separate and identify the different polynuclear complexes present in commercial Chromium(III) acetate hydroxide samples. researchgate.net
In-situ Monitoring: Developing and applying in-situ spectroscopic methods to monitor the dynamic changes in speciation under different environmental conditions. This will provide real-time insights into the hydrolysis, olation, and precipitation processes.
Thermodynamic and Kinetic Modeling: Constructing robust thermodynamic and kinetic models to predict the distribution of species and their transformation rates under various conditions. This will be crucial for designing and controlling processes that utilize this compound.
The primary challenge is the dynamic and often ill-defined nature of the species in solution, making their isolation and characterization a formidable task.
Designing Advanced Catalytic Systems based on Chromium(III) Acetate Hydroxide
Chromium(III) acetate hydroxide has demonstrated considerable potential as a catalyst and catalyst precursor in a range of chemical transformations. researchgate.netsamaterials.com Future research will focus on the rational design of more efficient, selective, and sustainable catalytic systems.
Key areas of investigation include:
Single-Atom Catalysis: Leveraging Chromium(III) acetate hydroxide as a precursor to synthesize single-atom catalysts (SACs). For example, Cr1/ZSM-5 SACs have been prepared via an adsorption method using this compound. rsc.org
Bimetallic and Hybrid Catalysts: Exploring the synergistic effects of combining chromium with other metals to create bimetallic or hybrid catalysts with enhanced performance. A notable example is the synthesis of atomically synergistic Zn-Cr catalysts on zeolite supports for the co-conversion of ethane and CO2. escholarship.org
Green Chemistry Applications: Developing catalytic processes that align with the principles of green chemistry, such as using environmentally benign solvents and reaction conditions. Its use in the synthesis of monoacylglycerols in a solvent-free system is a step in this direction. researchgate.netresearchgate.net
A significant challenge lies in understanding the nature of the active catalytic species and the reaction mechanisms at a molecular level. This knowledge is essential for the rational design of next-generation catalysts.
Exploration of New Materials Science Applications
The versatility of Chromium(III) acetate hydroxide as a precursor makes it an attractive candidate for the fabrication of a wide array of advanced materials. While its use in creating chromium oxide thin films and doped nanomaterials is established, there is vast untapped potential for new applications. researchgate.net
Emerging areas of research include:
Luminescent Materials: Investigating its use in the synthesis of novel luminescent materials. For instance, it has been employed as a dopant precursor in the creation of indium-based fluoride nanoparticles for near-infrared luminescence. acs.org
Pigments and Coatings: Exploring its role in the development of new pigments and functional coatings with enhanced properties such as thermal stability, corrosion resistance, and specific optical characteristics.
Energy Storage and Conversion: Investigating the potential of materials derived from Chromium(III) acetate hydroxide in applications such as batteries, supercapacitors, and fuel cells, leveraging the diverse redox states and structural possibilities of chromium-based materials.
The main challenge is to establish clear structure-property relationships to guide the synthesis of materials with desired functionalities for specific applications.
Integration of Advanced Experimental and Computational Methodologies
To tackle the complexities associated with Chromium(III) acetate hydroxide, a synergistic approach that integrates advanced experimental and computational methodologies is indispensable. This integrated strategy will provide unprecedented insights into the structure, bonding, and reactivity of this compound.
Future research should focus on:
Advanced X-ray Absorption Spectroscopy (XAS): Utilizing techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) to probe the local coordination environment and oxidation state of chromium in both solid and solution phases. acs.orgacs.orgacs.org These techniques are powerful for characterizing the often amorphous or poorly crystalline nature of chromium species.
Density Functional Theory (DFT) Calculations: Employing DFT to model the geometric and electronic structures of various chromium complexes, predict their spectroscopic signatures, and elucidate reaction mechanisms. escholarship.orgacs.org DFT calculations can complement experimental data by providing atomic-level details that are often difficult to obtain through experiments alone.
Multi-technique Approaches: Combining data from various experimental techniques (e.g., spectroscopy, microscopy, and chromatography) with computational modeling to build a comprehensive and self-consistent picture of the system under investigation.
The primary challenge is the accurate theoretical modeling of these complex systems, which often involve multiple interacting species and dynamic processes. Close collaboration between experimentalists and theoreticians will be crucial for advancing our understanding in this area.
Interactive Data Table: Research Focus Areas and Key Techniques
| Research Direction | Key Research Areas | Advanced Methodologies | Potential Impact |
| Novel Synthetic Routes | Controlled polymerization, Precursor-directed synthesis, Ligand exchange | In-situ monitoring, High-throughput screening | Materials with tailored properties |
| Solution Equilibria | Speciation analysis, Thermodynamic modeling, Kinetic studies | Advanced chromatography, In-situ spectroscopy | Process optimization and control |
| Advanced Catalysis | Single-atom catalysis, Bimetallic systems, Green chemistry | Operando spectroscopy, Kinetic analysis | Efficient and sustainable chemical synthesis |
| Materials Science | Luminescent materials, Functional coatings, Energy applications | High-resolution microscopy, Advanced spectroscopy | Novel materials with advanced functionalities |
| Integrated Methodologies | Structural characterization, Mechanistic studies | XAS (XANES, EXAFS), DFT calculations | Fundamental understanding and rational design |
Q & A
How can researchers optimize the synthesis of chromium(III) hydroxide to control its crystallinity (amorphous vs. crystalline phases) for specific applications?
Answer:
The crystallinity of chromium(III) hydroxide (Cr(OH)₃) is influenced by synthesis parameters such as pH, temperature, and aging time. For amorphous phases, rapid precipitation at neutral pH (e.g., mixing CrCl₃ with NaOH at 25°C) is recommended, while crystalline forms require prolonged aging under controlled alkaline conditions (pH 9–11) at elevated temperatures (~80°C) . Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) can confirm phase purity. Discrepancies in solubility data (e.g., between experimental and NIST-calculated values) may arise from phase impurities, necessitating rigorous validation of synthesis protocols .
What advanced analytical techniques are critical for resolving contradictions in chromium(III) hydroxide solubility data across studies?
Answer:
Contradictions in solubility data often stem from variations in sample hydration, crystallinity, or experimental conditions. Researchers should:
- Use dynamic light scattering (DLS) to monitor colloidal stability in aqueous solutions.
- Employ synchrotron-based X-ray absorption spectroscopy (XAS) to probe local Cr³⁺ coordination, which affects solubility .
- Validate solubility measurements against reference systems (e.g., equilibrium with amorphous Cr(OH)₃ at 25°C) while accounting for ionic strength and competing ligands (e.g., acetate) .
How can experimental design be structured to investigate the redox stability of chromium(III) acetate hydroxide under varying environmental conditions?
Answer:
A robust experimental framework includes:
- Controlled redox environments : Use inert (N₂/Ar) or oxidizing (O₂/H₂O₂) atmospheres in batch reactors.
- In situ monitoring : Employ UV-Vis spectroscopy to track Cr³⁺ → Cr⁶⁺ transitions, referencing known extinction coefficients for chromium species .
- Post-reaction analysis : Combine ion chromatography (IC) for acetate quantification and X-ray photoelectron spectroscopy (XPS) to confirm oxidation states .
What methodologies are effective in distinguishing chromium(III) hydroxide from co-precipitated metal hydroxides in complex matrices?
Answer:
- Selective dissolution : Use 0.1 M oxalic acid (pH 3) to dissolve Fe(OH)₃ while leaving Cr(OH)₃ intact .
- Spectrophotometric differentiation : Leverage the distinct absorption profiles of Cr³⁺ (λmax ≈ 580 nm) and Fe³⁺ (λmax ≈ 410 nm) in 1,10-phenanthroline complexes .
- Synchrotron techniques : Micro-XANES can spatially resolve Cr³⁺ domains in mixed hydroxide sludges .
How should researchers address the hygroscopic nature of chromium(III) acetate in gravimetric analyses?
Answer:
- Controlled drying : Store samples in desiccators with P₂O₅ at 110°C for 24 hours to remove adsorbed water .
- Karl Fischer titration : Quantify residual moisture post-drying.
- Alternative characterization : Use non-gravimetric methods like inductively coupled plasma mass spectrometry (ICP-MS) for Cr quantification, minimizing hygroscopicity errors .
What strategies mitigate interference from organic ligands (e.g., acetate) in chromium(III) hydroxide speciation studies?
Answer:
- Competitive ligand exchange : Introduce EDTA (ethylenediaminetetraacetic acid) to displace acetate, followed by ultrafiltration to isolate Cr-EDTA complexes .
- Computational modeling : Density functional theory (DFT) can predict ligand-binding affinities, guiding experimental conditions .
- pH control : At pH > 8, acetate (pKa ≈ 4.76) deprotonates, reducing its coordination with Cr³⁺ and simplifying speciation analysis .
How can the amphoteric behavior of chromium(III) hydroxide be exploited in wastewater treatment applications?
Answer:
- pH-dependent adsorption : At pH 5–7, Cr(OH)₃ acts as a cation adsorbent (e.g., for Pb²⁺); at pH > 9, it adsorbs anions (e.g., AsO₄³⁻) via surface hydroxyl group deprotonation .
- Regeneration cycles : Treat spent adsorbents with 0.1 M HNO₃ (for cation recovery) or 0.1 M NaOH (for anion recovery), monitoring capacity loss over cycles via ICP-OES .
What safety protocols are essential when handling chromium(III) hydroxide in catalytic studies involving organic reactants?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of Cr-containing aerosols during sonication or grinding .
- Waste neutralization : Treat acidic Cr-containing waste with Ca(OH)₂ to precipitate Cr(OH)₃, achieving residual Cr³⁺ concentrations < 0.1 mg/L .
- Personal protective equipment (PPE) : Nitrile gloves and closed-lab coats prevent dermal exposure, which can cause ulceration .
How do structural variations in chromium(III) acetate hydroxide (e.g., hydration state) impact its catalytic activity in oxidation reactions?
Answer:
- Hydration effects : Partially dehydrated Cr(OH)₃·nH₂O (n < 2) exhibits higher Lewis acidity, enhancing its activity in aldehyde oxidation .
- Surface area optimization : BET analysis of mesoporous Cr(OH)₃ (pore size ~5 nm) shows a 3× activity increase compared to non-porous analogues .
What statistical approaches are recommended for designing multi-variable experiments on chromium(III) hydroxide synthesis?
Answer:
- Response surface methodology (RSM) : Use a central composite design to model interactions between pH (6–10), temperature (20–80°C), and precursor concentration (0.1–1.0 M) .
- Principal component analysis (PCA) : Identify dominant factors (e.g., pH explains 65% variance in crystallinity) to reduce experimental complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
